molecular formula C15H17NO3 B14453802 N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)cinnamamide CAS No. 77694-24-7

N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)cinnamamide

Cat. No.: B14453802
CAS No.: 77694-24-7
M. Wt: 259.30 g/mol
InChI Key: QMYCQMQTCGEZRJ-CMDGGOBGSA-N
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Description

N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)cinnamamide is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a cinnamamide group attached to a tetrahydrofuran ring with two methyl groups and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)cinnamamide typically involves the reaction of cinnamoyl chloride with 5,5-dimethyl-2-oxotetrahydrofuran in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cinnamamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cinnamamide derivatives.

Scientific Research Applications

N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)cinnamamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)cinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)isonicotinamide
  • N-(Tetrahydro-5,5-dimethyl-2-oxo-3-furanyl)acetamide

Uniqueness

N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)cinnamamide is unique due to its specific structural features, such as the combination of a cinnamamide group with a tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

77694-24-7

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

(E)-N-(5,5-dimethyl-2-oxooxolan-3-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C15H17NO3/c1-15(2)10-12(14(18)19-15)16-13(17)9-8-11-6-4-3-5-7-11/h3-9,12H,10H2,1-2H3,(H,16,17)/b9-8+

InChI Key

QMYCQMQTCGEZRJ-CMDGGOBGSA-N

Isomeric SMILES

CC1(CC(C(=O)O1)NC(=O)/C=C/C2=CC=CC=C2)C

Canonical SMILES

CC1(CC(C(=O)O1)NC(=O)C=CC2=CC=CC=C2)C

Origin of Product

United States

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